15-deoxy-| currency12,14-Prostaglandin D2-d4

Description

IUPAC Nomenclature and Systematic Chemical Identification

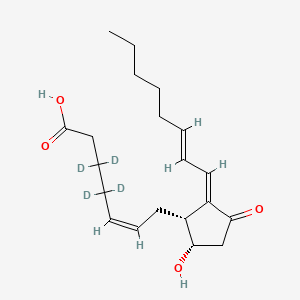

The International Union of Pure and Applied Chemistry (IUPAC) name for 15-deoxy-Δ¹²,¹⁴-prostaglandin D2-d4 is (Z)-3,3,4,4-tetradeuterio-7-[(1S,5E)-5-[(Z)-oct-2-enylidene]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid . This systematic name encodes three critical features:

- Deuterium substitution : The "3,3,4,4-tetradeuterio" prefix indicates four deuterium atoms replacing hydrogens at positions 3 and 4 of the hept-5-enoic acid side chain.

- Cyclopentenone core : The [(1S,5E)-5-[(Z)-oct-2-enylidene]-4-oxocyclopent-2-en-1-yl] segment specifies a cyclopentene ring with a ketone group at position 4 and an octenylidene substituent.

- Stereochemical descriptors : The (Z) and (E) notations define geometric isomerism in the unsaturated bonds, while (1S) denotes the absolute configuration at the cyclopentane ring's first carbon.

The compound’s molecular formula is C₂₀H₂₈D₄O₃ , with a molecular weight of 320.5 g/mol . Its Chemical Abstracts Service (CAS) Registry Number is 85235-11-6 , shared with the non-deuterated form due to isotopic equivalence in registry systems.

Molecular Architecture: Cyclopentenone Core and Deuterium Substitution Patterns

The molecule features three structural domains:

The deuterium substitution occurs exclusively in the carboxylic acid side chain, replacing four hydrogen atoms without altering bond angles or lengths. This is confirmed by the SMILES notation :

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]\1C=CC(=O)/C1=C/C=C\CCCCC.

The isotopic labeling preserves the native compound’s reactivity while enabling mass spectrometry differentiation via a +4 Da shift.

Comparative Analysis with Native 15-Deoxy-Δ¹²,¹⁴-PGD2

| Property | 15-Deoxy-Δ¹²,¹⁴-PGD2-d4 | Native 15-Deoxy-Δ¹²,¹⁴-PGD2 |

|---|---|---|

| Molecular formula | C₂₀H₂₈D₄O₃ | C₂₀H₃₀O₄ |

| Molecular weight | 320.5 g/mol | 334.4 g/mol |

| Deuterium positions | C3/C4 of hept-5-enoic acid chain | N/A |

| XLogP3 | 5.2 (estimated) | 5.0 |

| Hydrogen bond donors | 2 | 2 |

The structural similarity extends to the cyclopentenone core and octenylidene side chain , which remain identical between the two forms. However, deuterium substitution reduces C-H stretching vibrations in infrared spectroscopy, particularly at 2200–2300 cm⁻¹, providing a distinct spectroscopic signature.

Stereochemical Configuration and Isomeric Considerations

The compound exhibits three layers of stereochemical complexity:

- Cyclopentane ring : The (1S) configuration at the first carbon establishes the ring’s chair-like conformation.

- Double bond geometry :

- Deuterium-induced chirality : While the deuterium substitution sites (C3/C4) are not chiral centers, isotopic substitution creates distinct vibrational modes detectable via Raman spectroscopy.

Potential isomeric forms include:

- Geometric isomers from E/Z flipping in the octenylidene group

- Ring conformers due to cyclopentenone puckering

- Deuterium positional isomers (though synthetically controlled in commercial preparations)

Structure

3D Structure

Properties

Molecular Formula |

C20H30O4 |

|---|---|

Molecular Weight |

338.5 g/mol |

IUPAC Name |

(Z)-3,3,4,4-tetradeuterio-7-[(1R,2E,5S)-5-hydroxy-2-[(E)-oct-2-enylidene]-3-oxocyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C20H30O4/c1-2-3-4-5-6-9-12-16-17(19(22)15-18(16)21)13-10-7-8-11-14-20(23)24/h6-7,9-10,12,17,19,22H,2-5,8,11,13-15H2,1H3,(H,23,24)/b9-6+,10-7-,16-12+/t17-,19+/m1/s1/i8D2,11D2 |

InChI Key |

QUGBPWLPAUHDTI-REOPIEGSSA-N |

Isomeric SMILES |

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]\1[C@H](CC(=O)/C1=C/C=C/CCCCC)O |

Canonical SMILES |

CCCCCC=CC=C1C(C(CC1=O)O)CC=CCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Liquid-Liquid Extraction (LLE)

Crude extracts are subjected to LLE with ethyl acetate after protein precipitation using methanol. This step achieves recovery rates >80% and effectively isolates prostaglandins from biological matrices. For 15-deoxy-Δ12,14-PGD2-d4, the organic phase is evaporated under nitrogen, and the residue reconstituted in methanol for further processing.

Solid-Phase Extraction (SPE)

C18 SPE cartridges are employed for additional purification. Samples are eluted with ethyl acetate, and fractions are analyzed via thin-layer chromatography (TLC) on silica gel (mobile phase: methanol/ethyl acetate/formic acid, 95:5:0.1). Bands corresponding to the deuterated compound are extracted and validated via mass shifts (Δm/z = +4).

Chromatographic Validation

Reverse-phase LC-MS/MS confirms isotopic purity. The deuterated compound exhibits a molecular ion at m/z 343.2 ([M+H]+), distinct from the non-deuterated analog (m/z 315.2). Fragmentation patterns (e.g., loss of CO2, m/z 299.2; loss of H2O, m/z 283.3) further verify structural integrity.

Stock Solution Preparation and Stability

Standardized stock solutions are essential for quantitative applications. Protocols include:

Solution Formulation

| Parameter | Value |

|---|---|

| Solvent | DMSO, ethanol, or PBS (pH 7.2) |

| Concentration Range | 2.5–500 pg/mL (working) |

| Storage | -80°C (6 months), -20°C (1 month) |

Stock solutions are prepared by dissolving lyophilized 15-deoxy-Δ12,14-PGD2-d4 in deuterium-stable solvents. For example:

Stability Considerations

- Freeze-Thaw Cycles : ≤6 cycles to prevent degradation.

- Solvent Compatibility : DMSO enhances long-term stability compared to aqueous buffers.

Analytical Validation in Biological Matrices

15-deoxy-Δ12,14-PGD2-d4 is validated as an internal standard in human plasma and cell lysates:

Calibration Curves

Linear ranges (2.5–500 pg/mL, R2 > 0.998) are established using isotopically labeled internal standards (e.g., d4-15d-PGJ2). Intra- and interday precision show coefficients of variation <15%.

Selectivity and Sensitivity

Two mass transitions (quantifier: m/z 343.2→255.2; qualifier: m/z 343.2→233.2) ensure specificity. The lower limit of quantification (LLOQ) is 2.5 pg/mL, sufficient for detecting endogenous levels in diabetic plasma.

Applications in Metabolic and Inflammatory Studies

The compound’s primary applications include:

- Quantifying 15-deoxy-Δ12,14-PGD2 : In diabetes research, elevated plasma levels correlate with HbA1C >9% and inverse CRP relationships.

- Cellular Senescence Studies : Deuterated analogs help trace oxylipin biosynthesis in senescent cells.

- Neuroinflammatory Models : Enhances neuritogenesis in PC12 cells via TRPV1 modulation.

Chemical Reactions Analysis

2.1. Michael Addition Reactions

One of the primary chemical reactions involving 15d-PGJ2 is the Michael addition, where it covalently reacts with nucleophiles such as free cysteine residues in proteins. This reaction is crucial for the modulation of intracellular signaling pathways:

-

Nucleophiles Involved :

-

Free cysteine residues

-

Glutathione

-

The reaction can lead to the modification of proteins that are pivotal in regulating inflammatory responses and other cellular functions .

2.2. Dehydration and Metabolism

15d-PGJ2 is generated through the dehydration of PGD2, which can occur via both albumin-dependent and albumin-independent pathways. The metabolic pathway includes:

-

Conversion Process : PGD2 → 15d-PGJ2

-

Key Enzymes : Cyclooxygenases and lipoxygenases facilitate the formation of PGD2 from arachidonic acid, followed by its dehydration to yield 15d-PGJ2.

The presence of 15d-PGJ2 has been confirmed in various tissues during inflammatory processes, indicating its role as a significant metabolite in vivo .

2.3. Electrophilic Nature and Cellular Effects

As an electrophile, 15d-PGJ2 can react with thiol groups in proteins, leading to:

-

Covalent Modifications : This can alter protein function and activity.

-

Biological Implications : These modifications are linked to both pro-inflammatory and anti-inflammatory responses depending on the context of the reaction.

For instance, it has been shown to inhibit pro-inflammatory gene expression while simultaneously activating eosinophils .

3.1. Activation of Eosinophils

Research indicates that 15d-PGJ2 acts as a potent agonist for eosinophils through the DP2 receptor:

-

EC50 Values : Approximately 10 nM for eosinophil activation.

-

Mechanism : Induces calcium mobilization and actin polymerization, enhancing CD11b expression on eosinophils .

3.2. Interaction with Peroxisome Proliferator-Activated Receptor-γ (PPARγ)

15d-PGJ2 is recognized as an endogenous ligand for PPARγ, influencing adipogenesis and inflammatory responses:

-

PPARγ Activation : Leads to inhibition of tumor necrosis factor-alpha (TNF-α) induced pro-inflammatory gene expression.

-

RORα Induction : It also induces RORα expression, further mediating anti-inflammatory effects .

4.1. Reaction Mechanisms

| Reaction Type | Description | Biological Implication |

|---|---|---|

| Michael Addition | Covalent binding with nucleophiles | Modulates protein function |

| Dehydration | Conversion from PGD2 to 15d-PGJ2 | Generates active metabolites |

| Electrophilic Attack | Reacts with thiol groups | Alters signaling pathways |

4.2. Biological Roles

-

Acts as an anti-inflammatory agent through PPARγ activation.

-

Stimulates eosinophil activation via DP2 receptor engagement.

-

Modifies protein functions through covalent interactions.

Scientific Research Applications

Cancer Research

15d-PGJ2-d4 has been identified as a potential therapeutic agent in cancer treatment, particularly due to its ability to modulate key signaling pathways involved in tumor progression.

- Inhibition of STAT3 : Recent studies have demonstrated that 15d-PGJ2-d4 binds covalently to STAT3, a transcription factor frequently activated in cancers. This interaction inhibits STAT3's phosphorylation and transcriptional activity, leading to reduced cell proliferation and increased apoptosis in breast cancer cells .

- Anticancer Effects : The compound exhibits anti-inflammatory and anti-metastatic properties, making it a candidate for therapeutic development against various cancers. Its ability to induce apoptosis and inhibit angiogenesis further supports its potential as an anticancer agent .

Inflammation Resolution

15d-PGJ2-d4 plays a crucial role in the resolution of inflammation, which is essential for maintaining homeostasis in inflammatory diseases.

- Colitis Treatment : In murine models of dextran sulfate sodium-induced colitis, 15d-PGJ2-d4 has been shown to promote the resolution of inflammation by modulating macrophage polarization. It decreases pro-inflammatory M1 macrophages while increasing M2 macrophages, which are associated with tissue repair and resolution .

- Mechanisms of Action : The compound inhibits the nuclear factor-kappa B (NF-κB) signaling pathway and reduces the expression of pro-inflammatory cytokines such as IL-6. This suggests its utility in treating inflammatory bowel diseases and other chronic inflammatory conditions .

Bone Metabolism

The compound also demonstrates significant effects on bone metabolism, particularly in the context of cancer metastasis.

- Regulation of Osteoclastogenesis : Research indicates that 15d-PGJ2-d4 can inhibit osteoclastogenesis, thereby reducing bone destruction associated with metastatic breast cancer. This property highlights its potential as a therapeutic target for treating bone-related complications in cancer patients .

- Osteoporosis and Rheumatoid Arthritis : The anti-inflammatory effects of 15d-PGJ2-d4 suggest it could be beneficial in managing conditions like osteoporosis and rheumatoid arthritis by promoting bone health and reducing joint inflammation .

Metabolic Disorders

15d-PGJ2-d4 has implications beyond inflammation and cancer; it is also relevant in the study of metabolic disorders.

- Diabetes Research : A sensitive mass spectrometric assay has been developed for quantifying 15d-PGJ2-d4 levels in human plasma samples from diabetic patients. This research aims to understand its role as a biomarker for inflammation in metabolic syndrome .

- Adipogenesis : As an endogenous ligand for peroxisome proliferator-activated receptor gamma (PPARγ), 15d-PGJ2-d4 influences adipocyte differentiation and lipid metabolism, making it a subject of interest in obesity research .

Summary Table of Applications

Mechanism of Action

15-deoxy-Δ12,14-Prostaglandin D2-d4 exerts its effects by binding to the DP2 receptor, which is involved in various biological processes such as inflammation and immune response . The binding of this compound to the DP2 receptor activates downstream signaling pathways, leading to the modulation of gene expression and cellular responses . Additionally, it has been shown to induce the activation of eosinophils and stimulate the recruitment of steroid receptor coactivator-1 to peroxisome proliferator-activated receptor gamma, thereby inducing PPARγ-mediated transcription .

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1. 15-deoxy-Δ12,14-Prostaglandin J2 (15d-PGJ2)

- Structure: Formed via dehydration of PGD2, 15d-PGJ2 shares the cyclopentenone core with 15-deoxy-PGD2 but lacks the hydroxyl group at position 15 .

- Biological Activity: PPARγ Activation: Binds PPARγ with high affinity, inducing anti-inflammatory and pro-apoptotic pathways in cancer cells (e.g., breast, prostate) . Electrophilic Reactivity: The α,β-unsaturated ketone in its cyclopentenone ring enables covalent modification of cysteine residues in proteins (e.g., NF-κB, AP-1), suppressing pro-inflammatory signaling . Dual Roles: Exhibits anti-inflammatory effects by inhibiting NF-κB and MAPK pathways but can induce oxidative stress and mitochondrial dysfunction, triggering apoptosis in cancer cells .

- Therapeutic Applications : Investigated for roles in diabetes, schizophrenia, and cancer .

Comparison with 15-deoxy-PGD2-d4 :

- While 15d-PGJ2 is bioactive, 15-deoxy-PGD2-d4 is analytically oriented.

- 15d-PGJ2’s electrophilic properties enable direct protein modification, unlike the deuterated analog .

2.1.2. Prostaglandin J2 (PGJ2)

- Structure : Precursor to 15d-PGJ2, differing by an additional hydroxyl group .

- Activity : Less potent than 15d-PGJ2 in inhibiting PGE synthase (IC₅₀ = 0.3 µM vs. 3.3 µM for PGJ2) .

- Role : Primarily a metabolic intermediate without significant therapeutic applications .

Comparison :

2.1.3. Thiazolidinediones (TZDs: Troglitazone, Pioglitazone)

- Structure: Synthetic PPARγ agonists lacking cyclopentenone rings .

- Activity : Promote adipocyte differentiation and inhibit cancer cell proliferation via PPARγ-dependent pathways .

- Limitations: Associated with adverse effects (e.g., weight gain, cardiac risks), unlike endogenous 15d-PGJ2 .

Comparison :

Analytical and Functional Contrasts

| Compound | Key Structural Feature | Primary Target/Mechanism | Bioactivity | Application |

|---|---|---|---|---|

| 15-deoxy-PGD2-d4 | Deuterated cyclopentenone | Internal standard for MS | None (analytical tool) | Quantification of 15-deoxy-PGD2 |

| 15d-PGJ2 | Cyclopentenone, electrophilic | PPARγ, NF-κB, AP-1 | Anti-inflammatory, pro-apoptotic | Cancer, inflammation |

| PGJ2 | Hydrated cyclopentenone | PGE synthase | Weak enzyme inhibition | Metabolic intermediate |

| TZDs | Synthetic thiazolidinedione | PPARγ | Insulin sensitization, anti-proliferative | Diabetes, cancer research |

Mechanistic Differences

- PPARγ Activation :

- Electrophilic Activity: Unique to cyclopentenone prostaglandins (e.g., 15d-PGJ2), enabling cross-talk between redox signaling and gene regulation .

Clinical and Research Implications

Biological Activity

15-Deoxy-Δ12,14-Prostaglandin D2-d4 (15d-PGD2-d4) is a deuterated derivative of 15-deoxy-Δ12,14-prostaglandin D2 (15d-PGJ2), which is an important bioactive lipid mediator derived from arachidonic acid. This compound has garnered attention due to its diverse biological activities, particularly in inflammation, cell signaling, and potential therapeutic applications. This article delves into the biological activity of 15d-PGD2-d4, supported by research findings, case studies, and relevant data.

- Molecular Formula : C20H26D4O4

- Molecular Weight : 338.5 g/mol

- CAS Number : 2750534-91-7

- Purity : >99% deuterated forms (d1-d4)

- Solubility :

- DMF: 20 mg/ml

- DMSO: 20 mg/ml

- Ethanol: 20 mg/ml

- PBS (pH 7.2): 2.5 mg/ml

15d-PGD2-d4 acts primarily through the activation of the DP2 receptor (also known as CRTH2), which is implicated in various physiological processes including:

- Eosinophil activation : It binds to DP2 with a Ki value of 50 nM and induces eosinophil activation with an EC50 of 8 nM .

- PPARγ activation : It stimulates the recruitment of steroid receptor coactivator-1 (SRC-1) to PPARγ, enhancing PPARγ-mediated transcription at concentrations around 5 µM .

Anti-inflammatory Effects

15d-PGD2-d4 is recognized for its potent anti-inflammatory properties. Research indicates:

- Reduction in Monocyte Transmigration : In human endothelial cells exposed to shear stress, the compound significantly decreased monocyte transmigration and downregulated inflammatory cytokines like IL-1β .

- Resolution of Inflammation in Colitis : In murine models of dextran sulfate sodium (DSS)-induced colitis, administration of 15d-PGJ2 accelerated the resolution of inflammation by modulating macrophage polarization from M1 to M2 phenotypes .

Cytotoxicity and Apoptosis

The compound exhibits cytotoxic effects on certain cancer cell lines:

- Murine Leukemia Cells : It demonstrates cytotoxicity with an IC50 value of approximately 0.3 µg/ml .

- Cardiomyocytes : In HL-1 cardiomyocyte models, it induced apoptosis through a mechanism involving reactive oxygen species (ROS) and activation of MAPK pathways .

Cardiovascular Implications

A study highlighted that plasma levels of 15d-PGJ2 were significantly elevated in patients with coronary heart disease (CHD), suggesting its role as an endogenous defense mechanism against inflammation associated with CHD .

Cancer Research

In breast cancer cells, 15d-PGJ2 upregulated vascular endothelial growth factor (VEGF) expression via NRF2 and heme oxygenase-1 pathways, indicating its potential role in tumor progression and angiogenesis .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What methodologies are recommended for detecting and quantifying 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) in cellular and in vivo models?

- Answer : Use monoclonal antibodies (e.g., mAb11G2) for immunohistochemical detection in tissue samples, as validated in human atherosclerotic plaques and RAW264.7 macrophages . For quantification, chiral high-performance liquid chromatography (HPLC) effectively separates 15d-PGJ2 from other PGD2 metabolites in cell-free systems . Mass spectrometry (MS) coupled with stable isotope dilution (e.g., d4-labeled analogs) improves precision in complex biological matrices .

Q. How does 15d-PGJ2 modulate NF-κB signaling, and what experimental approaches distinguish PPARγ-dependent vs. independent mechanisms?

- Answer : 15d-PGJ2 inhibits NF-κB via:

- PPARγ-dependent pathways : Use PPARγ antagonists (e.g., GW9662) or siRNA knockdown to block transcriptional repression of inflammatory genes like COX-2 .

- PPARγ-independent mechanisms : Assess covalent modification of IκB kinase (IKK) and NF-κB subunits via electrophilic cyclopentenone rings. Mutagenesis of cysteine residues (e.g., Cys179 in IKKβ) confirms redox-sensitive inhibition . Dual-reporter assays (NF-κB luciferase + PPARγ response elements) dissect pathway crosstalk .

Advanced Research Questions

Q. How can researchers resolve contradictions in 15d-PGJ2’s dual roles in cytoprotection and apoptosis?

- Answer : The biphasic effect is concentration-dependent:

- Low concentrations (1–5 μM) : Upregulate glutathione (GSH) via glutamate-cysteine ligase (GCL) and GSH reductase, enhancing antioxidant defenses in endothelial cells. Measure GSH/GSSG ratios and Nrf2 activation .

- High concentrations (>10 μM) : Induce ROS-mediated apoptosis via caspase-3 activation. Use antioxidants (N-acetylcysteine) or caspase inhibitors (Z-VAD-FMK) to validate mechanisms .

Q. What strategies address conflicting data on 15d-PGJ2’s pro- vs. anti-apoptotic effects in different cell types?

- Answer : Cell-specific factors include:

- PPARγ expression : Hepatic myofibroblasts (hMFs) lack PPARγ, so apoptosis occurs via ROS, not receptor activation. Validate with qPCR/Western blot .

- Redox buffering capacity : Cancer cells with high GSH resist apoptosis. Deplete GSH using buthionine sulfoximine (BSO) to sensitize cells .

Q. How can researchers leverage 15d-PGJ2’s unique metabolites for novel applications, such as tracking cellular senescence?

- Answer : 15d-PGJ2-glycerol ester, a metabolite of endocannabinoid 2-AG, activates PPARα and serves as a senescence biomarker. Detect it via LC-MS/MS in senescent cells with upregulated fatty acid metabolism .

- Experimental Application : Combine with senolytic drugs (e.g., dasatinib) and measure dihomo-15d-PGJ2 levels to validate senescence clearance .

Methodological Challenges

Q. What controls are critical when studying 15d-PGJ2’s electrophilic reactivity in vitro?

- Answer : Include:

- Non-electrophilic analogs (e.g., Δ12-PGJ2) to isolate cyclopentenone-specific effects .

- Thiol donors (e.g., dithiothreitol) to reverse covalent adduct formation .

- PPARγ-null cells to confirm receptor-independent actions .

Q. How can researchers standardize 15d-PGJ2 treatment protocols to ensure reproducibility?

- Answer :

- Solubility : Prepare stock solutions in DMSO (<0.1% final concentration) or ethanol, validated by HPLC purity checks .

- Stability : Store aliquots at -80°C under argon to prevent oxidation. Monitor degradation via UV-Vis (λ = 301 nm for conjugated dienes) .

- Dose calibration : Use LC-MS to confirm actual concentrations in culture media, as serum albumin may sequester 15d-PGJ2 .

Data Interpretation

Q. How should contradictory results from PPARγ agonist studies be analyzed?

- Answer : Discrepancies may arise from:

- Off-target effects : Compare 15d-PGJ2 with synthetic PPARγ agonists (e.g., rosiglitazone) in parallel assays .

- Cell-type specificity : Test primary vs. immortalized cells, as PPARγ expression varies (e.g., absent in hMFs ).

- Transcriptomic profiling : RNA-seq can identify PPARγ-independent gene clusters (e.g., redox/NF-κB targets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.